1,1-Diphenyl-1-propanol

Physical Chemistry Process Engineering Thermal Stability

1,1-Diphenyl-1-propanol (CAS 5180-33-6) is the unequivocal reference standard for Diphenidol Impurity 9, essential for ANDA/DMF regulatory submissions and QC method validation. Unlike structurally similar isomers (e.g., 1,3-diphenyl-1-propanol), this tertiary alcohol features a unique intramolecular OH…π hydrogen bond, making it a critical model compound for non-covalent interaction studies. It is also a documented reagent for metal-free β-acetoxy alcohol synthesis, supporting green chemistry workflows that avoid metal catalyst purification. Select this specific compound where isomer substitution is not acceptable for pharmacopeial compliance or research reproducibility.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 5180-33-6
Cat. No. B3053186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyl-1-propanol
CAS5180-33-6
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3
InChIKeyOIYMUIUXMYAXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,1-Diphenyl-1-propanol (CAS 5180-33-6): Key Identifiers and Classification


1,1-Diphenyl-1-propanol (CAS 5180-33-6) is a tertiary alcohol with the molecular formula C15H16O and a molecular weight of 212.29 g/mol [1]. Its structure features two phenyl groups and an ethyl group attached to a central carbinol carbon [2]. It is also known as α-ethyl-α-phenylbenzenemethanol and ethyldiphenylcarbinol. The compound is a solid at room temperature, with a reported density of 1.06 g/cm³ and a boiling point of 342.6 °C at 760 mmHg . It is a key building block and reference standard in pharmaceutical and industrial applications.

Procurement Rationale: Why 1,1-Diphenyl-1-propanol (CAS 5180-33-6) is Not Interchangeable with Common Analogs


Selecting 1,1-Diphenyl-1-propanol over structurally similar diphenylpropanol analogs is critical for specific applications where subtle structural differences dictate function. While compounds like 1,3-diphenyl-1-propanol (CAS 14097-24-6) or 1,1-diphenyl-2-propanol (CAS 29338-48-1) share the same molecular formula and weight , their distinct chemical and physical properties preclude generic substitution. For example, 1,1-Diphenyl-1-propanol exhibits a significantly higher boiling point (342.6 °C) compared to its 2-propynyl analog (177-178 °C), impacting its suitability for high-temperature processes [1]. More importantly, its designated role as a specific pharmaceutical impurity reference standard (Diphenidol Impurity 9) and its proven utility in metal-free synthetic methodologies are unique, application-driven requirements that cannot be met by its isomers or other tertiary alcohols .

Quantitative Differentiation Guide for 1,1-Diphenyl-1-propanol (CAS 5180-33-6) vs. Analogs


Comparative Physical Property Analysis: Boiling Point Differentiation

1,1-Diphenyl-1-propanol exhibits a significantly higher boiling point (342.6 °C at 760 mmHg) compared to the closely related alkyne analog, 1,1-diphenyl-2-propyn-1-ol (CAS 3923-52-2), which has a reported boiling point of 177-178 °C at 16-18 Torr [1]. This difference of over 160 °C under reduced pressure indicates substantially stronger intermolecular forces in 1,1-Diphenyl-1-propanol, likely due to hydrogen bonding capabilities of the saturated alcohol [2]. This property is critical for applications requiring high-temperature stability or purification via distillation.

Physical Chemistry Process Engineering Thermal Stability

Designated Role as a Specific Pharmaceutical Impurity Reference Standard

1,1-Diphenyl-1-propanol is uniquely cataloged and procured as 'Diphenidol Impurity 9' (or Impurity 10) for pharmaceutical reference standard purposes . This designation is not shared by its close isomers like 1,3-diphenyl-1-propanol or 1,1-diphenyl-2-propanol. The compound is supplied with detailed Certificates of Analysis (COA) and characterization data compliant with ISO17034 and regulatory requirements for ANDA and DMF submissions, a level of documentation and purity that generic analogs cannot fulfill .

Pharmaceutical Analysis Quality Control Regulatory Science

Specialized Utility in Metal-Free β-Acetoxy Alcohol Synthesis

1,1-Diphenyl-1-propanol is explicitly reported as a reagent in the metal-free preparation of β-acetoxy alcohols, as noted in primary literature . While the exact yield or performance metrics from a direct comparative study are not available from the permitted sources, its use in this specific 'metal-free' context is a key differentiator from other building blocks that may rely on transition metal catalysts. This property aligns with 'green chemistry' principles and may be a critical selection criterion for researchers aiming to develop synthetic routes with reduced metal contamination.

Organic Synthesis Green Chemistry Metal-Free Methodology

Documented Intramolecular OH…π Hydrogen Bonding

X-ray crystallographic studies have provided experimental evidence for an intramolecular attractive OH…π(phenyl) interaction in 1,1-diphenylpropanol, which dominates its conformation in the crystalline solid state [1][2]. This specific non-covalent interaction is a direct consequence of the compound's unique geometry, with two phenyl groups on the same carbon. Analogs like 1,3-diphenyl-1-propanol lack this specific, geometry-defined intramolecular hydrogen bond, which can influence properties like solubility, crystal packing, and potentially its reactivity or binding in more complex environments.

Structural Chemistry Crystallography Molecular Conformation

Optimal Application Scenarios for Procuring 1,1-Diphenyl-1-propanol (CAS 5180-33-6)


Procurement for Pharmaceutical Quality Control (QC) and Analytical Method Validation

The primary, unequivocal application for this compound is as a certified reference standard for Diphenidol Impurity 9. Laboratories performing stability studies, method validation, or quality control for active pharmaceutical ingredients (APIs) like Diphenidol must procure this specific compound. Its documented use and availability as an ISO17034-compliant standard make it an essential procurement item for meeting regulatory submission requirements (e.g., ANDA, DMF) .

Use as a Specialized Reagent in Metal-Free Organic Synthesis

For research groups focused on developing 'green chemistry' synthetic pathways, 1,1-Diphenyl-1-propanol is a documented reagent for the metal-free preparation of β-acetoxy alcohols . This application provides a clear, value-driven procurement rationale. Researchers seeking to avoid metal catalysts and the associated purification challenges would select this compound over other building blocks that do not have this documented, metal-free utility.

Fundamental Research in Structural Chemistry and Molecular Interactions

The well-characterized intramolecular OH…π hydrogen bond in 1,1-diphenyl-1-propanol [1] makes it a model compound for academic research into non-covalent interactions, crystal engineering, and molecular conformation. This structural feature, which is not present in its close isomers, provides a quantifiable reason for selecting this compound as a subject of study in physical and structural chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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